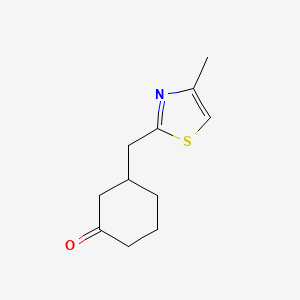
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a 4-methylthiazol-2-ylmethyl group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methylthiazol-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like bromine or chlorine
科学的研究の応用
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound may also interact with inflammatory pathways, reducing inflammation and pain .
類似化合物との比較
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring
These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
特性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
3-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H15NOS/c1-8-7-14-11(12-8)6-9-3-2-4-10(13)5-9/h7,9H,2-6H2,1H3 |
InChIキー |
PMKICQBSYFNSEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CC2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


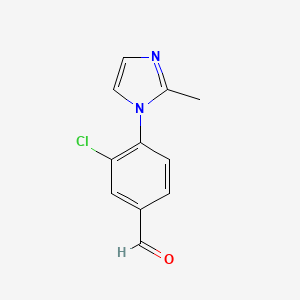
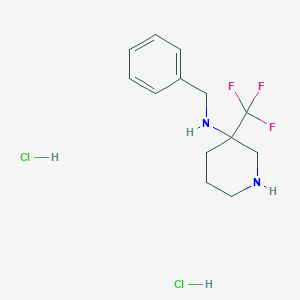
![Bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13322847.png)

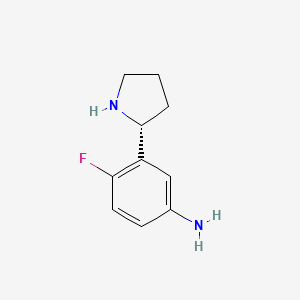

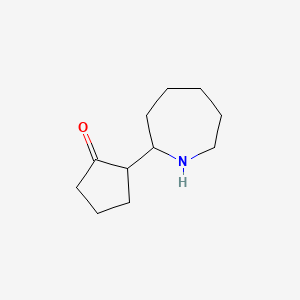
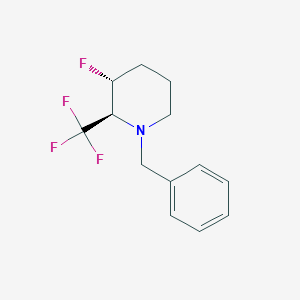
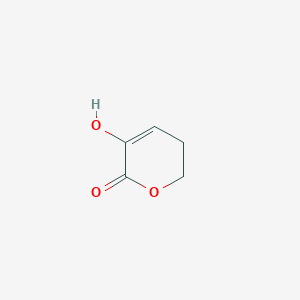
amine](/img/structure/B13322882.png)
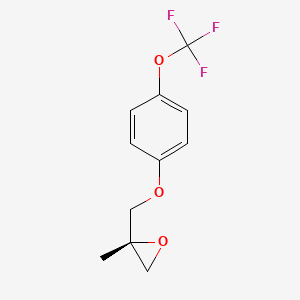
![Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate](/img/structure/B13322890.png)
![3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13322891.png)
![4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B13322894.png)
